molecular formula C18H16F3N5OS2 B2824786 3-{4-[4-Methyl-2-(thiophen-2-yl)-1,3-thiazole-5-carbonyl]piperazin-1-yl}-6-(trifluoromethyl)pyridazine CAS No. 2380186-70-7

3-{4-[4-Methyl-2-(thiophen-2-yl)-1,3-thiazole-5-carbonyl]piperazin-1-yl}-6-(trifluoromethyl)pyridazine

Cat. No.: B2824786
CAS No.: 2380186-70-7
M. Wt: 439.48
InChI Key: ZGMVKNRWSDDGKV-UHFFFAOYSA-N
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Description

3-{4-[4-Methyl-2-(thiophen-2-yl)-1,3-thiazole-5-carbonyl]piperazin-1-yl}-6-(trifluoromethyl)pyridazine is a heterocyclic compound characterized by a pyridazine core substituted with a trifluoromethyl group at the 6-position and a piperazine ring at the 3-position. The piperazine moiety is further functionalized with a 4-methyl-2-(thiophen-2-yl)-1,3-thiazole-5-carbonyl group. This structural complexity confers unique physicochemical and pharmacological properties, making it a candidate for investigation in medicinal chemistry and drug discovery.

Key structural features include:

  • Pyridazine ring: A six-membered aromatic ring with two adjacent nitrogen atoms, which may enhance electron-deficient character and influence binding interactions.
  • Trifluoromethyl group (-CF₃): A strongly electron-withdrawing substituent known to improve metabolic stability and lipophilicity .
  • Piperazine linker: A flexible nitrogen-containing heterocycle that can enhance solubility and serve as a spacer for pharmacophore alignment.

Properties

IUPAC Name

(4-methyl-2-thiophen-2-yl-1,3-thiazol-5-yl)-[4-[6-(trifluoromethyl)pyridazin-3-yl]piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16F3N5OS2/c1-11-15(29-16(22-11)12-3-2-10-28-12)17(27)26-8-6-25(7-9-26)14-5-4-13(23-24-14)18(19,20)21/h2-5,10H,6-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGMVKNRWSDDGKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C2=CC=CS2)C(=O)N3CCN(CC3)C4=NN=C(C=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16F3N5OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{4-[4-Methyl-2-(thiophen-2-yl)-1,3-thiazole-5-carbonyl]piperazin-1-yl}-6-(trifluoromethyl)pyridazine typically involves multi-step organic reactions. The process begins with the preparation of the thiazole and piperazine intermediates, followed by their coupling with the pyridazine core. Common reagents used in these reactions include thionyl chloride, trifluoromethyl iodide, and various catalysts to facilitate the formation of the desired bonds.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic route for scalability, ensuring high yields and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

3-{4-[4-Methyl-2-(thiophen-2-yl)-1,3-thiazole-5-carbonyl]piperazin-1-yl}-6-(trifluoromethyl)pyridazine can undergo various chemical reactions, including:

    Oxidation: The thiazole and piperazine rings can be oxidized under specific conditions.

    Reduction: Reduction reactions can target the carbonyl group in the thiazole moiety.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.

Scientific Research Applications

3-{4-[4-Methyl-2-(thiophen-2-yl)-1,3-thiazole-5-carbonyl]piperazin-1-yl}-6-(trifluoromethyl)pyridazine has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 3-{4-[4-Methyl-2-(thiophen-2-yl)-1,3-thiazole-5-carbonyl]piperazin-1-yl}-6-(trifluoromethyl)pyridazine involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets. Pathways involved may include signal transduction, metabolic regulation, or gene expression.

Comparison with Similar Compounds

Table 1: Structural and Pharmacological Comparison

Compound Name Core Structure Key Substituents Pharmacological Inference
This compound Pyridazine -CF₃, piperazine-thiazole-thiophene Potential kinase inhibition; enhanced metabolic stability due to -CF₃
4-(4-Methyl-2-(methylamino)thiazol-5-yl)-2-((3-(morpholine-4-carbonyl)phenyl)amino)pyrimidine-5-carbonitrile Pyrimidine -CN, morpholine-carbonyl, methylamino-thiazole Likely ATP-competitive binding; cyano group may modulate electronic properties
5-Methyl-1,3-diphenyl-1H-pyrazole-4-carboxylic acid-(5-(4-chloro-phenyl)-6H-[1,3,4]-thiadiazin-2-yl)-amide Pyrazole-thiadiazine -Cl, sulfonamide, diphenylpyrazole Possible antimicrobial activity; sulfonamide group may enhance solubility

Key Observations

Core Heterocycle Differences :

  • The pyridazine core in the target compound contrasts with pyrimidine () and pyrazole-thiadiazine () systems. Pyridazines are less common in drug design but offer distinct electronic profiles that may influence target selectivity.

Substituent Effects: The -CF₃ group in the target compound vs. the -CN group in ’s pyrimidine derivative highlights divergent strategies for modulating lipophilicity and metabolic resistance. Thiophene vs. Morpholine: The thiophene moiety in the target compound may engage in hydrophobic interactions, whereas the morpholine ring in ’s compound could improve solubility via hydrogen bonding.

Biological Implications :

  • Compounds with thiazole-thiophene hybrids (target compound and ) are frequently explored in kinase inhibitor development due to their ability to occupy hydrophobic pockets in ATP-binding sites .
  • The piperazine linker in the target compound provides conformational flexibility, a feature absent in the rigid thiadiazine system of ’s compound.

Biological Activity

The compound 3-{4-[4-Methyl-2-(thiophen-2-yl)-1,3-thiazole-5-carbonyl]piperazin-1-yl}-6-(trifluoromethyl)pyridazine is a novel chemical entity that has garnered attention due to its potential biological activities, particularly in the fields of oncology and neuropharmacology. This article presents a comprehensive overview of its biological activity, relevant structure-activity relationships (SAR), and findings from recent research studies.

Chemical Structure and Properties

The compound is characterized by the following structural features:

  • Thiazole moiety : Known for its diverse biological activities, including anticancer and antimicrobial properties.
  • Piperazine ring : Often associated with improved solubility and bioavailability.
  • Trifluoromethyl group : Enhances lipophilicity and may influence the compound's interaction with biological targets.

1. Anticancer Activity

Research indicates that derivatives containing thiazole rings exhibit significant anticancer properties. For instance, compounds similar to the target molecule have shown potent activity against various cancer cell lines, including:

  • MCF-7 (breast cancer) : IC50 values reported as low as 1.16 µg/mL, indicating strong cytotoxic effects compared to standard treatments like doxorubicin .
  • HepG2 (liver cancer) : The presence of trifluoromethyl groups has been correlated with enhanced antiproliferative activity .

The structure-activity relationship analysis suggests that:

  • The thiazole component is crucial for cytotoxicity.
  • Substituents such as methyl or trifluoromethyl groups significantly enhance biological activity by modulating electronic properties .

2. Neuropharmacological Effects

Preliminary studies have indicated potential neuroprotective effects. Compounds with similar structural frameworks have demonstrated:

  • Anticonvulsant properties : Certain thiazole derivatives have shown efficacy in animal models of epilepsy, suggesting that modifications to the piperazine or thiazole structures could yield compounds with enhanced neuroprotective profiles .

Case Study 1: Antitumor Efficacy

A series of experiments were conducted to evaluate the antitumor efficacy of thiazole derivatives against various cancer cell lines. The findings revealed:

  • Compounds with a thiazole scaffold exhibited IC50 values ranging from 10 µM to 20 µM across multiple tumor types, outperforming traditional chemotherapeutics in some instances .

Case Study 2: Mechanistic Insights

Molecular docking studies have provided insights into the binding interactions of thiazole-containing compounds with target proteins involved in cancer progression. Key findings include:

  • High affinity for cyclin-dependent kinase (CDK) and tubulin, suggesting mechanisms involving cell cycle arrest and inhibition of mitotic processes .

Structure-Activity Relationship (SAR)

A detailed SAR analysis reveals that the following features are critical for enhancing biological activity:

  • Electron-withdrawing groups (e.g., trifluoromethyl) improve potency against cancer cell lines.
  • Substituents on the thiazole ring , such as methyl or halogen groups, can significantly affect lipophilicity and receptor binding affinity.
Compound StructureBiological ActivityIC50 (µM)Reference
Thiazole derivative AAnticancer1.16
Thiazole derivative BAnticonvulsant10
Trifluoromethyl derivative CAntiproliferative<10

Q & A

Basic Research Questions

Q. What are the key considerations for optimizing the synthesis of this compound to improve yield and purity?

  • Methodological Answer : Synthesis optimization requires addressing multiple parameters:

  • Reagent Selection : Use of 1,1′-thiocarbonyldiimidazole (for thiazole ring formation) and dichloromethane as a solvent ().
  • Temperature Control : Reaction steps involving piperazine coupling may require reflux conditions (80–100°C) to ensure complete cyclization ().
  • Purification : Column chromatography with gradients (e.g., hexane/ethyl acetate) followed by recrystallization in ethanol can isolate the compound with >95% purity ().
  • Analytical Validation : Monitor intermediates via TLC and confirm final product purity using HPLC (C18 column, acetonitrile/water mobile phase) and NMR (¹H/¹³C) spectroscopy .

Q. How can the molecular structure of this compound be unequivocally confirmed?

  • Methodological Answer : A multi-technique approach is essential:

  • X-ray Crystallography : Use SHELXL ( ) to resolve the crystal structure, focusing on the piperazine-thiazole-pyridazine core.
  • Spectroscopic Analysis :
  • ¹H NMR : Identify protons on the trifluoromethyl group (δ ~3.8–4.2 ppm) and thiophene ring (δ ~6.5–7.5 ppm).
  • ¹³C NMR : Confirm carbonyl (C=O) signals (~165–170 ppm) and trifluoromethyl carbons (~120–125 ppm).
  • Mass Spectrometry : High-resolution ESI-MS to verify the molecular ion ([M+H]⁺) and fragmentation patterns .

Q. What in vitro assays are suitable for preliminary evaluation of biological activity?

  • Methodological Answer : Focus on target-specific assays:

  • Enzyme Inhibition : Use fluorescence-based assays for kinases or phosphodiesterases, given the compound’s heterocyclic framework (similar to pyridazine derivatives in ).
  • Cytotoxicity Screening : MTT assay against cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations.
  • Binding Studies : Surface plasmon resonance (SPR) to measure affinity for receptors like G-protein-coupled receptors (GPCRs), leveraging the piperazine moiety’s flexibility .

Advanced Research Questions

Q. How can contradictory data on the compound’s bioactivity across studies be resolved?

  • Methodological Answer : Address discrepancies via:

  • Dose-Response Replication : Validate results using orthogonal assays (e.g., SPR vs. radioligand binding).
  • Metabolic Stability Testing : Assess liver microsome stability to rule out false negatives due to rapid degradation.
  • Structural Analog Comparison : Compare with analogs (e.g., pyridazine derivatives in ) to identify structure-activity relationships (SAR) influencing potency .

Q. What computational strategies are effective for predicting target interactions and optimizing lead derivatives?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with targets like autotaxin ( ) or GPCRs. Focus on the thiazole-thiophene hydrophobic pocket.
  • MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability and identify key residues (e.g., hydrogen bonds with piperazine nitrogen).
  • QSAR Modeling : Train models on analogs (e.g., thiazole-triazole derivatives in ) to predict logP and IC₅₀ improvements .

Q. What experimental designs are recommended for in vivo efficacy studies?

  • Methodological Answer :

  • Animal Models : Use bleomycin-induced pulmonary fibrosis (IPF) models ( ) or xenograft tumor models, given the compound’s structural similarity to kinase inhibitors.
  • Dosing Regimen : Optimize pharmacokinetics (PK) via IV/oral administration, monitoring plasma levels with LC-MS/MS.
  • Biomarker Analysis : Quantify LPA levels (for autotaxin targets) or cytokine profiles (e.g., TNF-α, IL-6) in serum .

Q. How can structure-activity relationships (SAR) guide the design of derivatives with enhanced selectivity?

  • Methodological Answer :

  • Core Modifications : Replace the trifluoromethyl group with cyano or nitro groups to alter electron density ().
  • Side-Chain Optimization : Introduce fluorophenyl or methoxy groups on the pyridazine ring to improve lipophilicity (logP) and blood-brain barrier penetration.
  • Protease Stability : Incorporate methyl groups on the piperazine ring to reduce CYP450-mediated metabolism () .

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